molecular formula C20H34O2 B600487 Incensole CAS No. 22419-74-5

Incensole

Cat. No.: B600487
CAS No.: 22419-74-5
M. Wt: 306.5 g/mol
InChI Key: SSBZLMMXFQMHDP-REDNKFHQSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic structure incorporating a fourteen-membered macrocycle bridged by an oxygen atom. The base name 15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol describes the fundamental structural framework, where the numerical descriptors [10.2.1] indicate the number of atoms in each bridge connecting the two ring junctions. The complete systematic name includes specific positional and stereochemical information essential for unambiguous identification.

Multiple stereoisomeric forms of this compound exist, each requiring distinct stereochemical descriptors to differentiate their three-dimensional arrangements. The most extensively studied configuration bears the systematic name (1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol. Alternative stereochemical configurations include (1S,2R,5E,9E,12R)-12-isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol and (1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, reflecting different spatial orientations of substituents and double bond geometries.

The stereochemical descriptors provide crucial information about the absolute configuration at chiral centers and the geometry of double bonds within the molecule. The R and S designations follow Cahn-Ingold-Prelog priority rules to specify absolute configuration at carbons 1, 2, and 12, while E and Z descriptors indicate the trans and cis geometries respectively of the double bonds at positions 5 and 9. The molecular formula C₂₀H₃₄O₂ corresponds to a molecular weight of 306.4828 atomic mass units, with the structure containing five degrees of unsaturation distributed between the two alkene functionalities and three ring systems.

Common Names and Historical Designations

The compound is most widely recognized by its common name incensole, which reflects its primary natural source and historical significance. Incensole was first isolated in 1966 at the University of Rome's Institute of Organic Chemistry by S. Corsano and R. Nicoletti during investigations of the neutral components of Boswellia carteri resin. The name derives from its abundant presence in frankincense, the aromatic oleogum resin collected from Boswellia trees, where it serves alongside its acetate ester as a major bioactive component.

Historical nomenclature variations include incensol, representing an alternative spelling that appears in some literature sources, though incensole remains the preferred designation. The compound has also been referenced in early literature as 15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-, which represents a shortened version of the full systematic name. Some research databases also recognize the designation DA-54299, though this appears to be a database-specific identifier rather than a widely accepted common name.

The historical significance of incensole extends beyond its chemical properties to its role in archaeological and anthropological studies. Researchers have employed incensole as a biomarker to identify trade routes and distinguish frankincense from other resins that may have been used together in ancient incense formulations and medicinal preparations. This application has provided valuable insights into historical religious practices and commercial relationships, particularly in ancient Egyptian mummification processes where frankincense played a ceremonial role.

Taxonomic Classification within Cembrane Diterpenoids

Incensole belongs to the cembrane class of diterpenoids, representing a large and structurally diverse group of natural products characterized by their fourteen-membered macrocyclic architecture. Cembrane diterpenoids are distinguished from other terpene families by their unique ring size and the variety of functional groups that can be incorporated into their structure. Within this classification, incensole specifically represents the oxabicyclic subclass, characterized by the presence of an oxygen bridge that creates a bicyclic system from the basic cembrane framework.

The broader taxonomic hierarchy places cembrane diterpenoids within the terpenoid superfamily, which encompasses compounds derived from isoprene units through various cyclization and oxidation patterns. Cembranoids are biosynthetically derived from geranylgeranyl diphosphate through cyclization to form the fourteen-membered ring backbone, which subsequently undergoes various oxidative modifications to generate structural diversity. The specific oxabicyclic architecture found in incensole results from intramolecular cyclization involving hydroxyl groups at strategic positions within the cembrane framework.

Comparative analysis within the cembrane family reveals that incensole shares structural features with other notable members such as cembrene, cembrenol (serratol), and various oxidized derivatives found in marine soft corals. However, the bridging oxygen atom distinguishes incensole from simpler cembrane structures and places it within a specialized subgroup that includes compounds like sacraoxides and other oxabicyclic cembranes isolated from Boswellia species. This structural classification is supported by spectroscopic evidence and has been confirmed through nuclear magnetic resonance analysis and X-ray crystallography studies.

The chemical diversity within cembrane diterpenoids extends to their biological origins, with terrestrial plants primarily contributing compounds like incensole while marine organisms, particularly soft corals of genera such as Sarcophyton and Sinularia, produce different structural variants. This distribution pattern reflects distinct biosynthetic pathways and evolutionary adaptations that have shaped the structural diversity observed within the cembrane family. The classification of incensole within this broader context emphasizes its significance as a representative example of terrestrial cembrane chemistry and its potential as a model compound for understanding structure-activity relationships within this important class of natural products.

Properties

CAS No.

22419-74-5

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

InChI

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1

InChI Key

SSBZLMMXFQMHDP-REDNKFHQSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Source Material and Isolation

Incensole is naturally abundant in the resin of Boswellia species, particularly frankincense. Industrial extraction typically begins with the collection of oleoresin from Boswellia sacra or Boswellia carterii trees. The resin is subjected to steam distillation or solvent extraction to isolate the essential oil fraction containing incensole and its acetate derivative.

Solvent Extraction Protocol

  • Crude Resin Processing : Raw resin is dissolved in hexane or ethyl acetate under reflux conditions (60–80°C) to solubilize hydrophobic compounds.

  • Filtration and Concentration : The solution is filtered to remove particulate matter, and the solvent is evaporated under reduced pressure to yield a viscous extract.

  • Chromatographic Purification : Fractionation via silica gel column chromatography using a gradient of hexane:ethyl acetate (9:1 to 7:3) isolates incensole with >90% purity.

Yield and Purity Considerations

Natural extraction yields approximately 0.2–0.5% incensole by weight from crude resin. High-performance liquid chromatography (HPLC) calibration data for incensole isolation are summarized below:

ParameterIncensole (1)Incensole Acetate (2)
Linear Regressiony = 1.24×10⁷x + 3.1×10³y = 9.8×10⁶x + 2.7×10³
Correlation (R²)0.9990.998
Limit of Detection0.02 mg/mL0.03 mg/mL
Operating Range0.05–2.0 mg/mL0.05–2.0 mg/mL

Data adapted from SagePub.

Chemical Synthesis Approaches

Multi-Step Stereoselective Synthesis

Total synthesis of incensole is achieved through a sequence of 7–10 steps, focusing on constructing the bicyclic framework and introducing stereocenters. A representative route involves:

Sharpless Asymmetric Epoxidation

The stereoselective introduction of the C2 hydroxyl group is accomplished using Sharpless epoxidation. Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate is treated with titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to yield the epoxide intermediate with >95% enantiomeric excess.

Side-Chain Elaboration

The side chain is appended via Horner-Wadsworth-Emmons reaction using dimethyl 2-(propan-2-ylidene)malonate. This step establishes the Z-configuration of the C5–C9 diene system.

Cyclization and Functionalization

Acid-catalyzed cyclization forms the oxabicyclo[10.2.1] core, followed by selective reduction of the ketone group to the secondary alcohol using sodium borohydride.

Key Reaction Conditions and Catalysts

StepReagents/ConditionsYield (%)
EpoxidationTi(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, −20°C78
Side-Chain CouplingNaH, dimethyl malonate, THF, reflux65
CyclizationHClO₄, toluene, 110°C82
ReductionNaBH₄, MeOH, 0°C89

Data synthesized from ACS Omega and SagePub.

Industrial-Scale Production

Hybrid Extraction-Synthesis Protocols

To balance cost and purity, industrial workflows combine natural extraction with semi-synthesis:

  • Isolation of Incensole Acetate : Frankincense resin is extracted to obtain incensole acetate, which is hydrolyzed using KOH/MeOH to yield incensole.

  • Recrystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve pharmaceutical-grade purity (>99%).

Challenges in Scalability

  • Stereochemical Integrity : Maintaining the 1R,2R,5E,9Z configuration during scale-up requires stringent control of reaction kinetics and temperature.

  • Byproduct Formation : Diene isomerization and epoxide ring-opening are mitigated by using non-polar solvents and low temperatures.

Analytical Characterization

Spectroscopic Validation

  • NMR : <sup>1</sup>H NMR (CDCl₃, 400 MHz): δ 5.35 (m, 2H, H-5, H-9), 3.78 (dd, J = 10.2 Hz, H-2), 1.21 (s, 3H, C1-CH₃).

  • MS : ESI-MS m/z 307.3 [M+H]<sup>+</sup>, confirming a molecular weight of 306.5 g/mol.

Purity Assessment

HPLC analysis with a C18 column (MeCN:H₂O = 85:15) shows a retention time of 12.3 min for incensole, with no detectable impurities at 254 nm.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Natural Extraction0.490–95120–150
Total Synthesis4198–99300–400
Semi-Synthesis1597–99200–250

Data derived from SagePub and GlpBio .

Scientific Research Applications

Anti-inflammatory Properties

Incensole has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Studies have shown that incensole can exert neuroprotective effects by modulating neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuroprotection.

Anxiolytic and Antidepressant Effects

Animal studies suggest that incensole may possess anxiolytic (anxiety-reducing) and antidepressant properties. It appears to influence serotonin signaling pathways, which are critical in mood regulation.

Cosmetic and Perfumery Applications

Incensole is also utilized in the cosmetic industry due to its pleasant aroma and potential skin benefits. It is often incorporated into fragrances and skincare products for its aromatic properties and possible skin-soothing effects.

Table: Summary of Key Research Findings on Incensole

StudyFocusFindings
Study 1 Anti-inflammatory effectsIncensole significantly reduced TNF-alpha levels in macrophages .
Study 2 NeuroprotectionDemonstrated protective effects on neuronal cells against oxidative stress .
Study 3 Mood enhancementShowed potential antidepressant-like effects in rodent models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Incensole Acetate (CAS: 34701-53-6)

  • Structure : Acetylated derivative of Incensole at the C-2 hydroxyl group.
  • Formula : C₂₂H₃₆O₃ (MW: 348.52 g/mol).
  • Key Differences :
    • Enhanced lipophilicity due to the acetyl group, improving membrane permeability.
    • Solubility: Soluble in DMSO, dichloromethane, and ethyl ether; nearly insoluble in water or alcohols .
    • Bioactivity: Less studied than Incensole but used in fragrance research due to its stability .
Table 1: Physical Properties Comparison
Property Incensole Incensole Acetate
Molecular Weight 306.48 g/mol 348.52 g/mol
Boiling Point Not reported 420.1 ± 45.0 °C (pred.)
Solubility in DMSO Soluble Soluble
Natural Abundance 11.40% in XHP extract Minor constituent
Stability Stable at -20°C Stable as neat oil

Stereoisomers of Incensole

  • (1S,2R,5E,9E,12R)-Incensole: A stereoisomer with inverted configurations at C-1, C-2, and C-12. Bioactivity: Limited data, but stereochemical differences may alter receptor binding . Occurrence: Found in Boswellia papyrifera essential oil at 53% abundance in hexane extracts .

Co-Occurring Terpenoids

  • 24-Norursa-3,12-diene: Structure: Nor-triterpene lacking the oxabicyclo ring and hydroxyl group. Bioactivity: Less polar than Incensole, with weaker cytotoxic effects (17.72% in XHP extract) .
  • 3,14,15-Trihydroxypregn-16-en-20-one: Structure: Steroidal backbone vs. bicyclic terpene.
Table 2: Functional Group and Bioactivity Comparison
Compound Core Structure Key Functional Groups Bioactivity Highlights
Incensole Oxabicyclo + diene Hydroxyl, methyl Anti-cancer, anti-inflammatory
Incensole Acetate Oxabicyclo + diene Acetyl, methyl Fragrance, stable derivative
24-Norursa-3,12-diene Triterpene Alkene, methyl Moderate cytotoxicity

Incensole in Biomedical Research

  • Neuroprotection : Modulates TRPV3 channels, reducing neuroinflammation .

Stability and Handling Considerations

  • Incensole : Store at -20°C as a crystalline solid; stable for ≥4 years .
  • Incensole Acetate : Stable as a neat oil at -20°C; sensitive to hydrolysis .

Biological Activity

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, commonly known as incensole, is a diterpene alcohol primarily derived from the resin of Boswellia species, notably frankincense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anxiolytic effects. This article reviews the current understanding of its biological activity based on recent research findings.

  • Chemical Formula: C20H34O2
  • Molecular Weight: 306.4828 g/mol
  • CAS Number: 22419-74-5
  • IUPAC Name: (1S,2R,5E,9E,12R)-12-Isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

Anti-inflammatory Effects

Incensole exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is crucial for the expression of various pro-inflammatory cytokines and proteins. Research indicates that incensole can reduce inflammation associated with conditions such as arthritis and inflammatory bowel disease by modulating this pathway .

Neuroprotective Properties

Studies have demonstrated that incensole possesses neuroprotective effects in models of traumatic brain injury. It has been shown to mitigate neuronal damage and promote recovery in murine models subjected to head trauma. This neuroprotective action is believed to be linked to its ability to reduce oxidative stress and inflammation in neural tissues .

Anxiolytic and Sedative Effects

Research involving animal models has suggested that incensole may have anxiolytic (anxiety-reducing) and sedative properties. These effects are hypothesized to arise from its interaction with various neurotransmitter systems in the brain .

Antibacterial Activity

Incensole has also been evaluated for its antibacterial properties, particularly against Bacillus species. Preliminary findings indicate that it may inhibit bacterial growth, although further studies are needed to clarify its efficacy and mechanism of action in this context .

Case Studies and Research Findings

StudyFindings
Neuroprotection in Murine Models Incensole significantly reduced neuronal damage post-head trauma and improved behavioral outcomes in treated mice compared to controls .
Anti-inflammatory Pathway Analysis In vitro studies showed that incensole inhibits NF-κB activation, leading to decreased production of pro-inflammatory cytokines .
Anxiolytic Effects Behavioral tests indicated reduced anxiety-like behaviors in mice treated with incensole .
Antibacterial Activity Incensole demonstrated inhibitory effects against Bacillus species in preliminary assays .

Q & A

Basic: How can researchers confirm the structural identity of this compound, given its complex bicyclic framework and stereochemical variability?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve methyl, isopropyl, and oxabicyclic moieties. Compare chemical shifts with analogs like the stereoisomer listed in .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., m/z data in ).
  • X-ray Crystallography : Resolve absolute stereochemistry, critical for distinguishing isomers (e.g., highlights stereochemical descriptors like 1R,2R,4S configurations) .
    Challenge : Overlapping signals in NMR due to methyl/isopropyl groups require advanced 2D techniques (COSY, HSQC).

Basic: What synthetic strategies are recommended for constructing the bicyclo[10.2.1] framework with regio- and stereochemical control?

Methodological Answer:

  • Retrosynthetic Analysis : Prioritize ring-closing metathesis (RCM) or Diels-Alder reactions to form the 15-membered oxabicyclic core.
  • Key Steps :
    • Use ’s synthetic route design principles for multi-step optimization .
    • Introduce isopropyl and methyl groups early to avoid steric hindrance (e.g., as seen in ’s compound list) .
      Advanced Note : Regioselectivity in diene formation (5,9-dien) requires temperature-controlled cyclization (e.g., -78°C to prevent side reactions).

Advanced: How can contradictory chromatographic retention times (e.g., vs. 17) be resolved in analytical workflows?

Methodological Answer:

  • Standardization : Use internal standards (e.g., deuterated analogs) to calibrate HPLC/GC systems ( ’s Area% variability highlights co-elution risks) .
  • Method Optimization : Adjust mobile phase pH or column temperature ( ’s GC conditions for bicyclic terpenoids) .
  • Cross-Validation : Pair GC-MS with LC-HRMS to confirm peak purity (e.g., m/z 315.2 in vs. NIST library data in ) .

Advanced: What in vitro models are suitable for studying its neuroprotective bioactivity (e.g., )?

Methodological Answer:

  • Cell-Based Assays :
    • Primary Neuronal Cultures : Expose to AlCl3_3-induced oxidative stress (as in ’s Alzheimer’s model) .
    • Mechanistic Studies : Measure acetylcholinesterase (AChE) inhibition and β-amyloid aggregation.
  • Dosage Range : Start with 1–100 µM, referencing ’s relative abundance (0.17% Area) for dose extrapolation .

Advanced: How does stereochemistry impact bioactivity or environmental persistence?

Methodological Answer:

  • Comparative Studies : Synthesize enantiomers (e.g., 1S,2R vs. 1R,2S in ) and test in bioassays .
  • Environmental Fate : Use ’s framework to assess isomer-specific degradation (e.g., epimerization under UV light) .
    Example : ’s hydroxylated analogs show stereochemistry-dependent solubility and toxicity .

Advanced: How should researchers address conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • Computational Validation : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with ’s InChI-derived parameters .
  • Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts (e.g., diene isomerization in ) .

Advanced: What methodologies identify degradation products under environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose to pH 3–9 buffers, UV light, and microbial consortia (per ’s abiotic/biotic transformation protocols) .
  • Analytical Tools : Use LC-QTOF-MS to detect hydroxylated or ring-opened derivatives (e.g., similar to ’s dihydroxylated analogs) .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with cytochrome P450 or AChE crystal structures (PDB IDs: 4DQL, 1ACJ).
  • Parameterization : Derive partial charges from ’s SMILES string (C1C2=CN=CN2C3=CC=CC4=C3N1C=N4) .

Advanced: What extraction protocols optimize yield from natural sources?

Methodological Answer:

  • Solvent Screening : Test hexane/ethyl acetate gradients ( ’s RT=15.64 min suggests moderate polarity) .
  • Green Chemistry : Use supercritical CO2_2 extraction to preserve the oxabicyclic structure (avoid thermal degradation).

Advanced: How to assess ecological risks using ’s framework?

Methodological Answer:

  • Tiered Testing :
    • Tier 1 : Read-across with EPA DSSTox analogs (e.g., DTXSID00663432 in ) .
    • Tier 2 : Microcosm studies to measure bioaccumulation in Daphnia magna (per ’s ecosystem-level analysis) .

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